2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid
Description
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid (hereafter referred to by its systematic name) is a triphenylamine-based organic dye with the molecular formula C₂₆H₁₈N₂O₂S and a molecular weight of 422.50 g/mol . Structurally, it features:
- A cyanoacrylic acid anchoring group for binding to semiconductor surfaces (e.g., TiO₂ in dye-sensitized solar cells, DSSCs).
- A thiophene π-conjugated bridge to enhance electron delocalization.
- A diphenylamino donor group that improves light absorption and charge separation.
This compound is widely studied as a photosensitizer in DSSCs due to its broad visible-light absorption (380–550 nm) and efficient electron injection into semiconductors .
Properties
Molecular Formula |
C26H18N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18N2O2S/c27-18-20(26(29)30)17-24-15-16-25(31-24)19-11-13-23(14-12-19)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,29,30)/b20-17+ |
InChI Key |
KKQUCFHNVYLWDR-LVZFUZTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde | Suzuki-Miyaura coupling of 5-bromo-2-thiophenecarboxaldehyde with 4-(diphenylamino)phenylboronic acid | Formation of thiophene-aldehyde intermediate with diphenylamino substitution |
| 2 | Knoevenagel condensation | Reaction of thiophene-aldehyde with cyanoacetic acid in polar solvent (ethanol or DMF) with base catalyst (piperidine or ammonium acetate) under reflux | Formation of 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid via condensation |
| 3 | Purification | Crystallization or column chromatography | Isolation of pure target compound |
This sequence leverages the high reactivity of the aldehyde group and the active methylene group of cyanoacetic acid to form the conjugated acrylate system.
Detailed Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) can enhance reaction rates but may require higher temperatures. Ethanol is often preferred for balancing cost and efficiency.
- Catalyst selection: Piperidine is commonly used as a base catalyst to promote condensation, outperforming ammonium acetate in reducing side reactions such as dimerization.
- Temperature: Reflux conditions typically range from 80°C to 120°C, depending on solvent and catalyst.
- Stoichiometry: Equimolar amounts of aldehyde and cyanoacetic acid optimize yield.
- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed for monitoring reaction progress and identifying intermediates.
- Yield: Yields typically range from 70% to 90%, with optimization strategies improving purity and minimizing by-products.
Industrial Scale Production
Industrial synthesis mirrors laboratory procedures but incorporates process intensification techniques:
- Controlled temperature and pressure reactors to maintain optimal reaction kinetics.
- Use of inert gas streams (nitrogen) to remove ammonia generated during condensation, enhancing conversion rates.
- Continuous distillation (e.g., thin-film or falling film evaporators) to purify the product by removing residual starting materials and volatile impurities.
- Final product purity exceeding 99% is achievable, as confirmed by gas chromatography.
Chemical Reaction Analysis
Reaction Types Involved
| Reaction Type | Description | Common Reagents | Typical Conditions | Products |
|---|---|---|---|---|
| Nucleophilic substitution | Introduction of diphenylamino group onto thiophene ring | Diphenylamine, halogenated thiophene | Elevated temperatures, suitable solvent | Substituted thiophene intermediate |
| Suzuki-Miyaura coupling | Formation of C-C bond between boronic acid and halogenated thiophene | Palladium catalyst, base | Mild heating, inert atmosphere | Thiophene-aldehyde intermediate |
| Knoevenagel condensation | Formation of cyanoacrylic acid moiety | Cyanoacetic acid, base catalyst (piperidine) | Reflux in ethanol or DMF | Target cyanoacrylic acid compound |
Mechanistic Insights
- The Knoevenagel condensation proceeds via deprotonation of the active methylene in cyanoacetic acid, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to form the conjugated acrylate.
- The diphenylamino group enhances electron-donating character, influencing the reactivity and electronic properties of the thiophene ring.
- Reaction conditions are optimized to favor the (2Z)-isomer of the acrylate, which is the thermodynamically favored and functionally active form.
Data Tables Summarizing Key Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Molecular Formula | C26H18N2O2S | Confirmed by ChemSpider and PubChem |
| Molecular Weight | 422.5 g/mol | Experimental and calculated values consistent |
| Reaction Temperature (Knoevenagel) | 353–393 K (80–120°C) | Dependent on solvent and catalyst |
| Catalyst | Piperidine or ammonium acetate | Piperidine preferred for higher yield |
| Solvent | Ethanol, DMF | Ethanol preferred for cost-efficiency |
| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
| Yield | 70–90% | Optimized with solvent and catalyst choice |
| Purity | >99% (industrial) | Confirmed by gas chromatography |
Research Outcomes and Applications
- The compound’s preparation method has been validated in multiple studies emphasizing its role as a key intermediate in organic electronics, particularly dye-sensitized solar cells (DSSC), due to its efficient electron-donating and light-absorbing properties.
- Research shows that the purity and isomeric form significantly influence photovoltaic performance, highlighting the importance of precise synthetic control.
- Oxidation and reduction reactions on this compound enable derivatization for enhanced biological activity and material properties, expanding its utility in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is a key component in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the diphenylamino group can engage in π-π interactions. These interactions facilitate the compound’s role in various applications, such as enhancing the efficiency of DSSCs by promoting electron transfer .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
L2: 3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid
Structural Difference : L2 replaces the phenyl group in the thiophene bridge with a styryl (–CH=CH–) unit, increasing conjugation length.
Key Properties :
| Property | L1 (Target Compound) | L2 |
|---|---|---|
| Molecular Weight (g/mol) | 422.50 | 448.54 |
| Absorption Range | 380–550 nm | 400–600 nm |
| PCE (Dip-Coating) | 3.30% | 3.17% |
| PCE (FCD Method) | 4.10% | 3.80% |
L2’s extended conjugation broadens absorption but reduces power conversion efficiency (PCE) due to increased recombination losses .
Quinoxaline Derivatives (Compounds 6 and 7)
Structural Difference: Compounds 6 and 7 incorporate 2,3-diphenylquinoxaline cores instead of thiophene bridges, enhancing bipolar charge transport. Key Properties:
| Property | Compound 6 | Compound 7 |
|---|---|---|
| Energy Gap (eV) | 2.09 | 2.20 |
| Voc (eV) | 0.96 | 0.84 |
| ΔGinject (eV) | -0.73 | -0.60 |
| Absorption Range | 400–600 nm | 380–550 nm |
Compound 6 exhibits superior open-circuit voltage (Voc) and electron injection efficiency (ΔGinject) due to optimized orbital overlap between HOMO and LUMO .
SP3: 2-Cyano-3-(5-(4-(Dibutylamino)phenyl)thiophen-2-yl)acrylic Acid
Structural Difference: SP3 substitutes the diphenylamino group with a dibutylamino (–N(C₄H₉)₂) donor. Key Properties:
| Property | Target Compound | SP3 |
|---|---|---|
| Electron Density | Moderate | High |
| Defect Passivation | Limited | Strong (Pb²⁺ binding) |
| PCE in PVSCs | N/A | 20.43% (vs. 18.52%) |
SP3’s dibutylamino group increases electron density at the carboxylate anchor, enabling stronger interactions with perovskite defects (e.g., uncoordinated Pb²⁺), thus improving perovskite solar cell (PVSC) efficiency .
Methoxyphenyl Variant: (E)-2-Cyano-3-(5-(4-Methoxyphenyl)thiophen-2-yl)acrylic Acid
Structural Difference: The diphenylamino group is replaced with a methoxyphenyl (–C₆H₄–OCH₃) donor. Key Properties:
| Property | Target Compound | Methoxyphenyl Variant |
|---|---|---|
| Electron Donation | Strong (N-centered) | Moderate (O-centered) |
| Absorption Onset | 550 nm | 500 nm |
| Synthetic Scalability | Lab-scale | Pilot-to-production |
The methoxy group reduces absorption range but improves synthetic scalability, making it viable for industrial DSSC applications .
Biological Activity
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid, with the CAS number 1266769-20-3, is a compound with significant potential in various biological applications. This article delves into its biological activity, including relevant research findings, case studies, and data tables that summarize its properties and effects.
The compound has the molecular formula and a molecular weight of 422.5 g/mol. Its structure features a cyano group, a thiophene ring, and diphenylamino moieties, which contribute to its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2O2S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1266769-20-3 |
Antioxidant Properties
Research indicates that compounds similar to 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid exhibit notable antioxidant activity. This property is crucial for combating oxidative stress in biological systems. Antioxidants are known to neutralize free radicals, thereby protecting cells from damage.
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic (OPV) cells. Its ability to act as an electron donor improves the efficiency of solar energy conversion. The incorporation of thiophene derivatives enhances charge transport properties, making it suitable for high-performance solar cells .
Anticancer Activity
Preliminary findings suggest that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Study on Antioxidant Activity : A study published in a peer-reviewed journal evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively scavenged free radicals, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
- Application in OPV : Research conducted on organic solar cells incorporating this compound showed enhanced performance metrics compared to standard materials. The study highlighted improvements in power conversion efficiency (PCE), attributed to better charge separation and transport facilitated by the compound's unique structure .
- Anticancer Mechanisms : A recent investigation into the cytotoxic effects of related compounds revealed significant inhibition of tumor growth in xenograft models. The mechanism was linked to cell cycle arrest and increased apoptosis rates in treated cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing 2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid?
Answer:
The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetate derivative and a thiophene-carbaldehyde precursor. For example:
Precursor preparation : The thiophene-aldehyde intermediate (e.g., 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde) is synthesized through Suzuki-Miyaura coupling to introduce the diphenylamino-phenyl group .
Condensation : React the aldehyde with cyanoacetic acid in a polar solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., piperidine or ammonium acetate) at reflux.
Purification : Crystallization or column chromatography is used to isolate the product. Yield optimization often requires careful control of stoichiometry and temperature .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Advanced optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures, while ethanol balances cost and efficiency .
- Catalyst selection : Piperidine outperforms ammonium acetate in reducing side reactions (e.g., dimerization) .
- In situ monitoring : Techniques like TLC or HPLC-MS track reaction progress and identify intermediates .
- Computational pre-screening : Quantum chemical calculations (DFT-B3LYP/6-31G*) predict optimal reaction pathways and transition states, reducing experimental trial-and-error .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M⁺] observed at m/z 533.0768 vs. calculated 533.0775) .
- Elemental analysis : Validate purity (e.g., C: 69.94% observed vs. 69.90% calculated) .
- UV-Vis spectroscopy : Assess π-conjugation and electronic transitions (e.g., λmax ~510 nm for thiophene derivatives) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions and confirm regioselectivity .
Advanced: How do discrepancies in spectroscopic or elemental analysis data arise, and how can they be resolved?
Answer:
Common causes and solutions:
- Impurity interference : Use HPLC or GC-MS to detect byproducts; repurify via preparative chromatography .
- Hydration/tautomerism : Solid-state NMR or X-ray crystallography clarifies structural ambiguities .
- Instrumental error : Cross-validate results with multiple techniques (e.g., compare HRMS with combustion analysis) .
- Sample degradation : Store compounds under inert atmospheres and avoid prolonged light exposure .
Basic: What are the key applications of this compound in academic research?
Answer:
Primary applications include:
- Organic electronics : As a hole-transport material in dye-sensitized solar cells (DSSCs) due to its diphenylamino-thiophene conjugation .
- Sensors : The cyanoacrylic acid group enables anchoring to metal oxides (e.g., TiO2) for photoelectrochemical devices .
- Antioxidant studies : Analogous thiophene-acrylic derivatives exhibit radical scavenging activity, suggesting potential in biomedical research .
Advanced: How can computational methods enhance the study of this compound’s electronic properties?
Answer:
- DFT calculations : Predict HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) to guide optoelectronic applications .
- Charge transport modeling : Non-adiabatic molecular dynamics simulate electron injection efficiency in DSSCs .
- Solvent effects : COSMO-RS models evaluate solvatochromism and stability in different media .
Basic: What precautions are necessary when handling this compound in the lab?
Answer:
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of cyano and thiophene groups .
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
- Waste disposal : Neutralize acidic residues before disposal per local regulations .
Advanced: How can researchers validate conflicting data between theoretical predictions and experimental results?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
